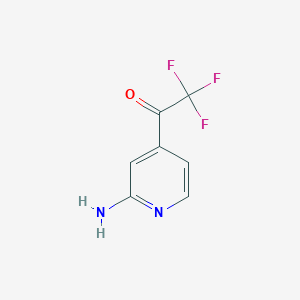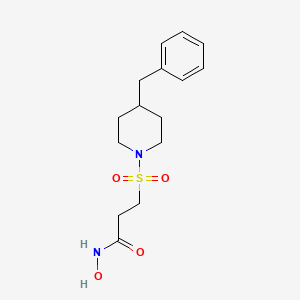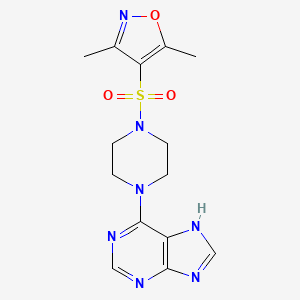![molecular formula C13H15N3O B12618229 (NE)-N-[(1-cyclopentylindazol-6-yl)methylidene]hydroxylamine](/img/structure/B12618229.png)
(NE)-N-[(1-cyclopentylindazol-6-yl)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NE)-N-[(1-cyclopentylindazol-6-yl)methylidene]hydroxylamine is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(1-cyclopentylindazol-6-yl)methylidene]hydroxylamine typically involves the condensation of 1-cyclopentylindazole-6-carbaldehyde with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium acetate, to facilitate the formation of the desired product. The reaction can be represented as follows:
Starting Materials: 1-cyclopentylindazole-6-carbaldehyde and hydroxylamine hydrochloride.
Reaction Conditions: The reaction is typically conducted in an ethanol-water mixture at room temperature.
Procedure: The aldehyde and hydroxylamine hydrochloride are mixed in the presence of sodium acetate. The mixture is stirred at room temperature for several hours until the reaction is complete.
Isolation: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality. The use of advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[(1-cyclopentylindazol-6-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation Products: Oximes and nitroso derivatives.
Reduction Products: Amines and hydroxylamines.
Substitution Products: Various substituted indazole derivatives.
Scientific Research Applications
(NE)-N-[(1-cyclopentylindazol-6-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (NE)-N-[(1-cyclopentylindazol-6-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-cyclopentylindazole: A precursor in the synthesis of (NE)-N-[(1-cyclopentylindazol-6-yl)methylidene]hydroxylamine.
Indazole derivatives: A broad class of compounds with similar structural features and diverse biological activities.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H15N3O |
|---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
(NE)-N-[(1-cyclopentylindazol-6-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C13H15N3O/c17-15-8-10-5-6-11-9-14-16(13(11)7-10)12-3-1-2-4-12/h5-9,12,17H,1-4H2/b15-8+ |
InChI Key |
RQRAURJZVRSCFL-OVCLIPMQSA-N |
Isomeric SMILES |
C1CCC(C1)N2C3=C(C=CC(=C3)/C=N/O)C=N2 |
Canonical SMILES |
C1CCC(C1)N2C3=C(C=CC(=C3)C=NO)C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl]-2-phenoxybenzamide](/img/structure/B12618154.png)
![6-Chloro-5-[(3,4-dichlorophenyl)sulfanyl]-1H-indazole-4,7-dione](/img/structure/B12618160.png)


![4,6-Bis[(4-methylphenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B12618179.png)
![9-Oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carbaldehyde](/img/structure/B12618182.png)
![N-(furan-2-ylmethyl)-2-(5-oxo-2-(pyridin-3-yl)-9,10-dihydro-5H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-6(8H)-yl)acetamide](/img/structure/B12618189.png)
![Ethyl 3-phenyl-3-[(1-phenylethyl)amino]prop-2-enoate](/img/structure/B12618192.png)


![4-(4-Phenyl-1H-imidazol-1-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B12618204.png)
![2-((8-(4-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B12618225.png)
![3-(4-hydroxyphenyl)-2-(3-nitrophenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12618233.png)
